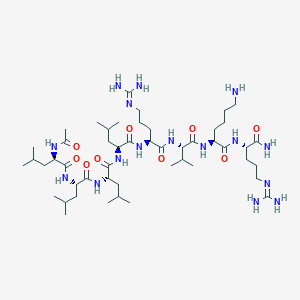

Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Description

Overview of Synthetic Peptides in Biological Research

Synthetic peptides are short chains of amino acids, designed and created in a laboratory setting. acs.org They are invaluable tools in biological research, serving a multitude of functions that range from mimicking natural peptides to acting as highly specific inhibitors of enzymes. acs.orgiscabiochemicals.com The ability to precisely control the amino acid sequence allows for the systematic investigation of structure-function relationships, the development of therapeutic leads, and the creation of probes to study complex biological pathways. acs.orgnih.gov Unlike larger protein molecules, synthetic peptides can be produced with high purity and can incorporate non-natural amino acids or modifications to enhance their stability and activity. nih.gov

Specific Context of Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 as a Nonapeptide Analog

This compound, also known as Multi-Leu (ML) peptide, is a synthetic nonapeptide, meaning it is composed of nine amino acid residues. nih.gov Its sequence is Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2. iscabiochemicals.com The "Ac" at the N-terminus signifies an acetyl group, and the "NH2" at the C-terminus indicates an amide group, both of which are common modifications to increase peptide stability. This peptide was identified from a partial combinatorial library and was specifically designed as an inhibitor of prohormone convertases. nih.gov It is considered an analog because it is based on the core recognition sequence for these enzymes but has been modified with multiple leucine (B10760876) residues to enhance its inhibitory properties and selectivity. nih.gov

Historical Development and Significance of Prohormone Convertase Inhibitors

Prohormone convertases (PCs) are a family of enzymes that play a crucial role in the maturation of a wide array of proteins, including hormones, growth factors, and receptors. echelon-inc.com The discovery of these enzymes, beginning with the identification of Kex2 in yeast in the 1980s, revolutionized our understanding of protein processing. echelon-inc.com It became clear that many proteins are synthesized as inactive precursors (proproteins) and require cleavage by PCs to become biologically active. echelon-inc.com

Given their central role in numerous physiological and pathological processes, including cholesterol metabolism and cancer, the development of inhibitors for PCs became a significant area of research. echelon-inc.comchemicalbook.com Early inhibitors were often broad-spectrum, but the need for selective inhibitors to dissect the specific roles of individual PC family members drove the development of more refined molecules. nih.gov The quest for selectivity is critical, as different PCs can have overlapping but also distinct functions. This compound is a prime example of a highly selective inhibitor that has advanced the field. nih.gov

Detailed Research Findings

The primary significance of this compound lies in its potent and selective inhibition of a particular prohormone convertase known as PACE4 (Paired Amino acid Converting Enzyme 4). nih.govnih.gov Research has demonstrated that this nonapeptide exhibits a remarkable 20-fold selectivity for PACE4 over furin, another closely related and well-studied prohormone convertase. iscabiochemicals.comnih.gov

The design of this peptide was a strategic process. The core sequence Arg-Val-Lys-Arg (RVKR) is a recognizable cleavage site for many prohormone convertases. However, on its own, it is a relatively weak inhibitor. nih.gov The key innovation in the development of the Multi-Leu peptide was the addition of four leucine residues to the N-terminus. This modification was the result of screening a combinatorial library, which revealed that while furin has a preference for basic amino acids at this position, PACE4 can accommodate hydrophobic residues. nih.gov This difference in substrate preference is the basis for the peptide's selectivity.

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The inhibition constant (Ki), a measure of the inhibitor's potency, highlights its preference for PACE4.

| Peptide | PACE4 Ki (nM) | Furin Ki (nM) | Selectivity (Furin Ki / PACE4 Ki) |

|---|---|---|---|

| Ac-LLLLRVKR-NH2 | 18 | 365 | ~20 |

Data sourced from Levesque et al. (2012). nih.gov

The biological impact of this selective inhibition has been demonstrated in the context of cancer research. PACE4 is known to be involved in the proliferation of prostate cancer cells. Studies have shown that this compound can significantly reduce the proliferation of prostate cancer cell lines, such as DU145 and LNCaP. nih.govnih.gov Furthermore, this inhibition leads to cell cycle arrest in the G0/G1 phase, providing a mechanistic insight into its anti-proliferative effects. iscabiochemicals.comnih.gov For the peptide to exert this effect, it must be able to enter the cell. nih.govnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C49H94N16O9 |

|---|---|

Molecular Weight |

1051.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35+,36-,37-,38-,39-/m0/s1 |

InChI Key |

ZOSNPKYKQJPYEO-OZKMNFSDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Derivatization of Ac D Leu Leu Leu Leu Arg Val Lys Arg Nh2

Solid-Phase Peptide Synthesis (SPPS) of Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the efficient assembly of peptides like this compound. wikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orglcms.cz The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification steps after each amino acid coupling. lsu.edu

Fmoc-Based Chemistry for Peptide Chain Elongation

The most prevalent strategy for SPPS is the use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group of the incoming amino acids. altabioscience.com Fmoc chemistry is favored due to its milder deprotection conditions compared to the older Boc/Benzyl approach. altabioscience.com The synthesis commences from the C-terminus, with the first amino acid being anchored to the solid support. altabioscience.com

The synthesis of this compound would proceed as follows:

Resin Selection: An amide-forming resin, such as Rink amide or Sieber amide resin, is chosen to yield the C-terminal amide upon final cleavage. peptide.com

First Amino Acid Attachment: The C-terminal Arginine (Arg), protected with an acid-labile group on its side chain (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl), is coupled to the resin.

Deprotection: The Fmoc group on the resin-bound Arg is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com This exposes the free amino group for the next coupling reaction.

Coupling: The next amino acid in the sequence, Lysine (B10760008) (Lys) with its side chain protected (e.g., with Boc - tert-butyloxycarbonyl), is activated and coupled to the free amino group of the resin-bound Arg. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid (Val, Arg, Leu, Leu, Leu, and D-Leu) in the sequence. altabioscience.com

Final Modifications: After the entire peptide chain is assembled, the N-terminal amino group is acetylated, and the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups.

A significant challenge in Fmoc-SPPS is the potential for aspartimide formation when Aspartic acid is present, though this is not a concern for the target peptide. nih.gov

Boc/Benzyl Chemistry and its Applicability to Related Peptides

An alternative to Fmoc chemistry is the Boc/Benzyl (Boc/Bzl) strategy. peptide.com In this approach, the α-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. google.com Deprotection of the Boc group is achieved with a moderately strong acid like trifluoroacetic acid (TFA). google.com

While Fmoc chemistry is generally preferred for its milder conditions, Boc chemistry can be advantageous for synthesizing long or difficult sequences, as the repeated TFA treatments can help disrupt peptide aggregation. peptide.com However, the final cleavage of the peptide from the resin and removal of the benzyl-based side-chain protecting groups requires very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitate specialized equipment. peptide.comgoogle.com For arginine-containing peptides, the guanidino group is often protected with groups like tosyl (Tos) in Boc chemistry. nih.gov

Incorporation of D-Amino Acids in Peptide Synthesis

The inclusion of a D-amino acid, in this case, D-Leucine, at the N-terminus is a common strategy to enhance peptide stability against enzymatic degradation by proteases. peptide.com D-amino acids are not typically found in proteins of higher organisms but are present in some microbial products. peptide.com The incorporation of Fmoc-D-Leu-OH into the peptide chain follows the standard SPPS coupling and deprotection cycles without any special modifications to the protocol. peptide.com Commercially available Fmoc-D-amino acids are used directly in the synthesis. peptide.com

N-Terminal Acetylation and C-Terminal Amidation Strategies

N-Terminal Acetylation: To mimic the natural state of many proteins and to increase stability, the N-terminus of the synthetic peptide is often acetylated. peptide.comcem.de This is typically performed as the final step on the resin-bound peptide after the removal of the N-terminal Fmoc group. wpmucdn.com A common method involves treating the peptide-resin with acetic anhydride (B1165640) in a solvent like DMF, sometimes with the addition of a base. cem.dewpmucdn.com This reaction is generally efficient and leads to the desired acetylated product. rsc.org

C-Terminal Amidation: The C-terminal amide is crucial for the biological activity of many peptides. In SPPS, this is most conveniently achieved by using a specialized resin that releases the peptide as a C-terminal amide upon cleavage. peptide.comnih.gov Resins such as Rink amide, Sieber amide, or MBHA resins are designed for this purpose. peptide.com Alternatively, though less common, amidation can be achieved by ammonolysis from certain types of resin linkers. peptide.com The use of backbone amide linkers (BAL) also provides a versatile method for synthesizing C-terminally modified peptides, including amides. nih.govluxembourg-bio.com

Solution-Phase Peptide Synthesis and Convergent Approaches for Related Peptides

Before the widespread adoption of SPPS, peptides were synthesized using solution-phase methods. wikipedia.orglibretexts.org This classical approach involves coupling protected amino acids sequentially in a suitable solvent. fiveable.me After each step, the product must be isolated and purified before proceeding to the next coupling, making it a more laborious process than SPPS. thermofisher.com However, solution-phase synthesis remains valuable for the large-scale industrial production of peptides and for synthesizing complex peptides that may be challenging to produce on a solid support. wikipedia.orgfiveable.me

A powerful strategy that combines the advantages of both solid-phase and solution-phase synthesis is the convergent approach . oup.comaiche.org In this method, several smaller peptide fragments are first synthesized using SPPS. aiche.org These protected fragments are then cleaved from the resin and coupled together in solution to form the final, larger peptide. aiche.orgnih.gov This can be more efficient for synthesizing very long peptides, as it reduces the number of sequential steps on the solid phase and allows for the purification of intermediate fragments. aiche.org The risk of deletion impurities, which can be challenging to separate in long linear syntheses, is also minimized. aiche.org

Purification and Analytical Characterization Techniques for Synthetic Peptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. lcms.czaltabioscience.com Therefore, purification is a critical step to obtain a product of high purity.

High-Performance Liquid Chromatography (HPLC): The primary method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czspringernature.comresearchgate.net This technique separates the target peptide from impurities based on differences in their hydrophobicity. researchgate.net A common mobile phase system consists of water (solvent A) and acetonitrile (B52724) (solvent B), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). lcms.czpeptide.com TFA helps to improve the chromatographic peak shape. peptide.com The peptide is eluted from the column using a gradient of increasing acetonitrile concentration. peptide.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized to obtain the final peptide powder. altabioscience.compeptide.com

Enzymatic Modulation and Biological Activity of Ac D Leu Leu Leu Leu Arg Val Lys Arg Nh2

Inhibition Profile of Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 Against Prohormone Convertases

The inhibitory activity of peptide-based molecules against prohormone convertases is highly dependent on their amino acid sequence and structure.

Specific inhibitory data regarding the potency and selectivity of this compound or the closely related Multi-Leu peptide against Prohormone Convertase 1 (PC1) is not detailed in the available research.

Detailed research findings on the specific inhibitory potency and selectivity of this compound or the Multi-Leu peptide towards Prohormone Convertase 2 (PC2) are not available in the provided scientific literature.

Extensive research has been conducted on the inhibitory profile of the Multi-Leu peptide (Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2) against the proprotein convertases PACE4 and Furin. nih.govacs.org This peptide emerged from studies designed to create inhibitors with high selectivity for PACE4 over the ubiquitously expressed Furin. acs.org

Studies revealed that peptides containing three to four N-terminal Leucine (B10760876) residues were the most potent inhibitors of PACE4. nih.gov The Multi-Leu peptide, Ac-LLLLRVKR-NH2, was identified as a lead inhibitor, demonstrating an inhibition constant (Ki) for PACE4 in the low nanomolar range. nih.govoncotarget.com Comparatively, its inhibition of Furin was significantly weaker, resulting in a notable selectivity for PACE4. The peptide exhibited a 20- to 22-fold greater selectivity for PACE4 compared to Furin. nih.gov This selectivity is a key characteristic, as specific inhibition of PACE4 is sought for therapeutic applications, while broad inhibition of Furin could be detrimental. acs.org

The importance of the P1 arginine residue in an L-configuration for potent inhibition was demonstrated by a control peptide, Ac-LLLLRVK-[DArg]-NH2. This D-isomer analog showed a substantial loss of affinity for both PACE4 and Furin, with Ki values shifting from the nanomolar to the micromolar range. acs.org

Inhibition Constants (Ki) of Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

| Enzyme | Ki (nM) | Selectivity Ratio (Furin/PACE4) |

|---|---|---|

| PACE4 | 18 ± 1 | 21.7 |

| Furin | 390 ± 40 |

Data sourced from Levesque et al. (2012) nih.gov

Mechanisms of Enzyme-Inhibitor Interaction for this compound

The mechanisms through which peptide inhibitors bind to and modulate the activity of proprotein convertases are critical to understanding their biological function.

The specific kinetic mechanism, such as whether this compound or the Multi-Leu peptide acts as a competitive inhibitor against PACE4 or other convertases, has not been explicitly detailed in the available research literature.

Information regarding the binding kinetics, specifically whether this compound or the Multi-Leu peptide exhibits fast-binding inhibition characteristics, is not described in the referenced studies.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | |

| Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 | Multi-Leu peptide, ML-peptide |

| Ac-LLLLRVK-[DArg]-NH2 | |

| Furin | |

| PACE4 | Paired basic amino acid cleaving enzyme 4 |

| Prohormone Convertase 1 | PC1, PC1/3 |

Broader Implications of Prohormone Convertase Inhibition in Cellular Pathways

The inhibition of prohormone convertases (PCs), a family of serine endoproteases, by this compound and its parent compounds has significant downstream effects on various cellular signaling pathways. These enzymes are crucial for the proteolytic maturation of a wide array of precursor proteins into their biologically active forms. nih.gov Consequently, their inhibition can disrupt processes vital for cell growth, proliferation, and survival.

Research has primarily focused on the inhibition of PACE4 (Paired Amino acid-Cleaving Enzyme 4), a member of the PC family strongly implicated in cancer progression, particularly prostate cancer. nih.govnih.gov The inhibition of PACE4 by the Multi-Leu peptide scaffold has been shown to trigger a cascade of events within cancer cells. One of the most significant outcomes is the induction of cell cycle arrest at the G0/G1 phase. nih.goviscabiochemicals.com This blockade of cell cycle progression directly contributes to the observed anti-proliferative effects on prostate cancer cell lines such as DU145 and LNCaP. nih.goviscabiochemicals.com

Furthermore, the inhibition of PACE4 activity has been linked to the induction of apoptosis, or programmed cell death. This is achieved through the activation of both the mitochondrial and endoplasmic reticulum (ER) stress signaling pathways. nih.gov Studies have demonstrated that suppression of PACE4 leads to an increased Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and the upregulation of ER stress markers like GRP78. nih.gov

Beyond direct effects on cell proliferation and survival, PACE4 inhibition impacts the tumor microenvironment. It has been shown to impair neovascularization, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Additionally, PACE4 is responsible for processing critical substrates like the (pro)renin receptor (PRR), which is essential for the activity of the V-ATPase proton pump and subsequent prostate cancer cell growth. plos.org By blocking this processing, inhibitors like this compound can disrupt fundamental cellular machinery required for cancer progression. The broad-ranging effects of inhibiting this single enzyme highlight its role as a critical node in various pathological cellular pathways. nih.gov

Evaluation of Biological Activity in In Vitro Systems

The biological activity of this compound has been characterized through a series of in vitro assays, primarily focusing on its potency and selectivity as a prohormone convertase inhibitor. The parent compound, Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 (Multi-Leu peptide), was identified as a potent inhibitor of PACE4. nih.gov Critically, the substitution of the N-terminal L-Leucine with its stereoisomer, D-Leucine, to create the titular compound, did not negatively impact its inhibitory affinity for PACE4. nih.govresearchgate.net

In vitro kinetic assays have been employed to determine the inhibition constants (Ki) of these peptides against various prohormone convertases. These studies have revealed a notable selectivity for PACE4 over other closely related enzymes, such as furin. The Multi-Leu peptide, for instance, exhibits a 20-fold selectivity for PACE4 over furin. nih.gov This selectivity is a crucial attribute, as furin is a ubiquitously expressed PC, and its broad inhibition could lead to undesirable off-target effects. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Ac-L -Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 | PACE4 | 22 ± 6 nM nih.gov |

| Ac-D -Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 | PACE4 | ~24 nM researchgate.net |

| Ac-L -Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 | Furin | ~440 nM (20-fold less potent than against PACE4) nih.gov |

The anti-proliferative activity of these peptides has been confirmed in cell-based assays using various cancer cell lines. Treatment of PACE4-expressing prostate cancer cells, such as LNCaP and DU145, with the Multi-Leu peptide resulted in a significant reduction in cell proliferation. nih.goviscabiochemicals.com To exert this effect, the peptide must be internalized by the cells, indicating that its target, PACE4, is engaged within the intracellular environment. nih.gov These in vitro findings underscore the potential of this compound as a specific and effective modulator of PACE4 activity.

Structure Activity Relationship Sar Studies of Ac D Leu Leu Leu Leu Arg Val Lys Arg Nh2 Analogs

Positional Scanning Synthetic Peptide Combinatorial Library (PS-SPCL) Methodologies in Peptide Inhibitor Design

Positional Scanning Synthetic Peptide Combinatorial Libraries (PS-SCLs) are a powerful tool for rapidly identifying optimal amino acid residues at specific positions within a peptide sequence to enhance its biological activity. nih.govijpsonline.comspringernature.com This technique involves creating a collection of peptide mixtures where one position is systematically varied with each of the 20 standard amino acids, while the other positions consist of a mixture of amino acids. nih.gov By screening these mixtures, researchers can determine the preferred amino acid for each position in a single assay, significantly accelerating the process of designing potent peptide inhibitors. springernature.com

The PS-SCL approach has been successfully used to screen vast numbers of peptides, such as the over 34 million hexapeptides screened to identify the antigenic determinant of a monoclonal antibody. nih.gov This methodology is not limited to peptides and has been adapted for creating libraries of other small molecules like hydantoins and benzodiazepines. ijpsonline.com The information gleaned from PS-SCLs allows for the rational design of individual peptides with enhanced inhibitory potency. ijpsonline.com

Impact of Leucine (B10760876) and D-Leucine Residues on Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2 Activity

The presence and configuration of leucine residues are critical for the activity of many bioactive peptides, influencing factors such as hydrophobicity, helical structure, and enzymatic stability.

Influence of the P6 Subsite Occupancy by Leucine and Isoleucine

In the context of prohormone convertase inhibitors, the nature of the amino acid at the P6 position (the sixth residue from the cleavage site) can significantly impact binding and inhibition. While specific studies on this compound's P6 subsite are not detailed in the provided results, the general principles of peptide-protein interactions suggest that both leucine and isoleucine, being hydrophobic amino acids, would contribute to the hydrophobic core of the peptide, facilitating its interaction with the enzyme's active site. khanacademy.org The hydrophobic nature of these residues helps to stabilize the peptide's structure and its binding to the target enzyme. khanacademy.org The subtle difference in the branching of their side chains (isoleucine is branched at the beta-carbon, while leucine is branched at the gamma-carbon) can sometimes lead to differences in binding affinity and specificity, depending on the precise shape and hydrophobicity of the enzyme's S6 binding pocket.

Significance of Multiple Leucine Residues (Multi-Leu Peptides)

The presence of multiple leucine residues, as seen in the "Leu-Leu-Leu-Leu" motif of this compound, is a common feature in many bioactive peptides. Leucine is a key amino acid in promoting protein synthesis and can also influence energy metabolism. nih.govresearchgate.net In the context of peptide inhibitors, a stretch of leucine residues significantly increases the peptide's hydrophobicity. This increased hydrophobicity can enhance the peptide's interaction with hydrophobic pockets on the surface of the target enzyme. nih.gov For instance, a four-leucine extension in an inhibitor of PACE4, a proprotein convertase, was shown to increase its binding affinity by providing a more hydrophobic environment. nih.gov This hydrophobic interaction can be a crucial driving force for the binding of the inhibitor to the enzyme. acs.org

Role of D-Amino Acid Incorporation (e.g., D-Leu at N-terminus) in Stability and Specificity

The incorporation of D-amino acids, such as the D-Leucine at the N-terminus of this compound, is a common strategy to enhance the therapeutic potential of peptides. nih.gov The primary advantage of using D-amino acids is their increased resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptides composed of L-amino acids. nih.gov This increased stability prolongs the peptide's half-life in a biological environment. nih.gov

Contributions of Basic Amino Acids (Arginine, Lysine) to Enzyme Recognition and Binding

Basic amino acids like arginine and lysine (B10760008), with their positively charged side chains, play a crucial role in the recognition and binding of peptide inhibitors to enzymes, particularly proteases that cleave after basic residues. khanacademy.org

P4 Arginine Preference in Prohormone Convertase Inhibition

Prohormone convertases (PCs) are a family of serine proteases that typically cleave precursor proteins at sites marked by single or paired basic amino acid residues. pnas.orgnih.gov The specificity of these enzymes is largely determined by the amino acids at the P1, P2, and P4 positions of the substrate. Structural and kinetic studies have revealed a strong preference for arginine at the P4 position for many PCs. nih.gov

P2 Lysine and P1 Arginine Preferences

The specific recognition of amino acid residues at the P1 and P2 subsites of target enzymes is a crucial factor in the efficacy of peptide inhibitors. For enzymes like the proprotein convertase Kex2, which serves as a model for understanding these interactions, there is a distinct preference for certain residues.

Structural studies provide a basis for this observed preference. The crystal structure of Kex2 in complex with an inhibitor containing a P1 lysine reveals that the lysine side chain binds in a secondary, more shallow subsite within the S1 pocket compared to arginine. researchgate.net This altered binding mode displaces the peptide backbone away from the catalytic nucleophile (S385 in Kex2), leading to a decrease in the acylation rate. researchgate.net Conversely, the nature of the amino acid at the P2 position, whether it be lysine or arginine, appears to have no significant effect on the architecture of the S2 subsite, suggesting a "lock-and-key" mechanism for substrate recognition at this position. nih.gov

The table below summarizes the kinetic effects of P1 residue substitution in Kex2.

| P1 Residue | Relative kcat/Km | Key Interaction | Structural Consequence |

| Arginine | High | Binds deep within the S1 pocket. | Optimal positioning of the scissile bond for acylation. |

| Lysine | Low (≥70-fold decrease) nih.gov | Binds to a shallow, alternate site in the S1 pocket. researchgate.net | Displacement of the scissile bond from the catalytic nucleophile. researchgate.net |

Importance of Valine at the P3 Subsite for Inhibitory Potency

The residue at the P3 position also contributes significantly to the inhibitory potential of a peptide. While specific data on the direct role of P3 valine in this compound is not detailed in the provided context, the importance of this position can be inferred from related studies on peptide biosynthesis and inhibition. For example, in the synthesis of actinomycin (B1170597) by Streptomyces chrysomallus, L-valine is a crucial precursor that stimulates the production of actinomycin IV, a specific analog of the antibiotic. nih.gov Conversely, D-valine acts as an inhibitor of actinomycin synthesis. nih.gov This demonstrates that the stereochemistry and presence of valine can act as a regulator in complex peptide formation, highlighting the potential for the P3 valine in the subject peptide to be a key determinant for its specific interactions and inhibitory potency.

Structure-Function Relationships of Peptide Amidations and N-Terminal Modifications

N-Terminal Acetylation: The acetylation of the N-terminus removes the positive charge of the free amino group. sigmaaldrich.com This modification can increase the peptide's metabolic stability by making it more resistant to degradation by aminopeptidases. lifetein.com

C-Terminal Amidation: The amidation of the C-terminus replaces the negatively charged carboxyl group with a neutral amide group. sigmaaldrich.com This change has several functional consequences:

Enhanced Stability: It prevents degradation by carboxypeptidases. lifetein.com

Increased Activity: For many peptide hormones and antimicrobial peptides (AMPs), amidation is crucial for full biological activity. lifetein.com

Improved Membrane Interaction: The neutral amide can interact more favorably with the phosphate (B84403) groups of lipid bilayers, enabling deeper penetration into the membrane compared to a negatively charged carboxyl terminus. nih.gov This enhanced interaction can influence the peptide's secondary structure at the water-lipid interface. nih.gov

Studies on aurein (B1252700) peptides, for example, show that the amidated C-terminus can form a greater number of hydrogen bonds, influencing the peptide's helical structure and its mechanism of membrane penetration. nih.gov

| Modification | Location | Effect on Charge | Functional Impact |

| Acetylation | N-Terminus | Neutralizes positive charge. sigmaaldrich.com | Increases stability against aminopeptidases, mimics native proteins. lifetein.com |

| Amidation | C-Terminus | Neutralizes negative charge. sigmaaldrich.com | Increases stability against carboxypeptidases, enhances biological activity, improves membrane interaction. lifetein.comnih.gov |

Hydrophobic and Cationic Residue Analysis in Related Peptide Activity

The activity of many bioactive peptides, particularly antimicrobial peptides (AMPs), is dictated by a balance of hydrophobic and cationic residues. rsc.orgresearchgate.net These residues allow the peptide to selectively interact with and disrupt microbial cell membranes. rsc.org

Cationic Residues (Arginine, Lysine): The positively charged side chains of arginine and lysine are crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids. mdpi.com This interaction helps to concentrate the peptide at the target membrane surface, favoring disruption of the bacterial membrane over that of eukaryotic cells. mdpi.com

Hydrophobic Residues (Leucine, Valine): Following the initial electrostatic binding, the hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer. nih.gov The degree of hydrophobicity is a critical factor influencing peptide activity. mdpi.com An increase in hydrophobicity can enhance antibacterial and hemolytic activity. acs.org However, an optimal balance is necessary, as excessive hydrophobicity can sometimes lead to reduced selectivity. acs.org

The interplay between these residues is fundamental. Peptides with a higher count of both hydrophobic and cationic residues may adopt different secondary structures (e.g., unordered coils) compared to those with fewer such residues (e.g., β-sheets). rsc.org The design of synthetic peptides often involves creating amphipathic structures, where hydrophobic and cationic residues are segregated, to maximize interaction with microbial membranes. mdpi.com

| Residue Type | Examples in Compound | Role in Peptide Activity |

| Cationic | Arginine (Arg), Lysine (Lys) | Mediate electrostatic attraction to negatively charged microbial membranes. mdpi.com |

| Hydrophobic | Leucine (Leu), Valine (Val) | Drive insertion into the lipid bilayer, leading to membrane disruption. nih.gov |

Computational and Biophysical Approaches in the Study of Ac D Leu Leu Leu Leu Arg Val Lys Arg Nh2

Molecular Docking and Ligand-Protein Interaction Studies of Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its interactions. These studies can provide insights into the binding affinity, mode of interaction, and the specific residues involved.

The presence of both hydrophobic (Leucine tract) and charged (Arginine, Lysine) residues suggests that the peptide's interactions are likely driven by a combination of hydrophobic and electrostatic forces. Docking simulations of analogous Leu-Arg peptides have shown that the arginine residues can form key hydrogen bonds and salt bridges with acidic residues (e.g., Aspartic acid, Glutamic acid) in the binding pockets of target proteins, while the leucine (B10760876) residues contribute to hydrophobic interactions. researchgate.net

The D-Leucine at the N-terminus can confer resistance to enzymatic degradation and may also influence the peptide's conformational preferences, potentially allowing for unique binding modes not accessible to peptides composed solely of L-amino acids.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results of this compound with a generic enzyme active site.

| Parameter | Value | Interacting Residues of Target Protein |

| Binding Affinity (kcal/mol) | -9.8 | Asp124, Glu235, Phe82, Trp115 |

| Hydrogen Bonds | 4 | Arg5(peptide)-Glu235(protein), Arg8(peptide)-Asp124(protein) |

| Hydrophobic Interactions | Numerous | Leu1-Leu4(peptide) with Phe82, Trp115(protein) |

This table is illustrative and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape of a peptide and the dynamics of its interaction with a target protein over time. For this compound, MD simulations can reveal how the peptide explores different shapes in solution and how its conformation changes upon binding to a receptor. cornell.edu

The flexibility of the peptide backbone and the side chains of its constituent amino acids are critical for its biological activity. MD simulations of arginine-rich peptides have demonstrated that the guanidinium groups of arginine residues can form stable, bidentate hydrogen bonds with carboxylate groups on protein surfaces, contributing significantly to the stability of the peptide-protein complex. nih.gov The tetra-leucine repeat is expected to favor helical or extended conformations that facilitate hydrophobic interactions. unc.edu

The inclusion of a D-amino acid can alter the peptide's conformational dynamics, potentially leading to more stable secondary structures or different binding kinetics compared to its all-L-amino acid counterpart. The following table outlines typical parameters and findings from an MD simulation study.

| Simulation Parameter | Details | Key Findings |

| System | Peptide in aqueous solution with target protein | Peptide explores multiple conformations in solution. |

| Simulation Time | 200 ns | Binding to the protein occurs within the first 50 ns. |

| Force Field | AMBER | The peptide adopts a stable alpha-helical conformation in the leucine-rich region upon binding. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | The arginine and lysine (B10760008) residues form persistent salt bridges with the protein's active site. |

This table is illustrative and does not represent experimentally verified data.

Electrostatic Potential Mapping and Analysis of Peptide-Enzyme Interfaces

Electrostatic potential mapping is a computational technique used to visualize the electrostatic landscape of a molecule. For this compound, this analysis is particularly insightful due to the presence of three positively charged residues (two Arginine, one Lysine) at the C-terminus. These residues create a region of strong positive electrostatic potential, which is a key determinant in its interaction with negatively charged surfaces, such as the phosphate (B84403) backbone of DNA or acidic patches on protein surfaces. nih.govacs.org

The electrostatic potential map can guide the prediction of how the peptide will orient itself as it approaches a binding partner, a phenomenon known as electrostatic steering. nih.gov The positive potential of the peptide would be attracted to complementary negative potentials on a target enzyme, facilitating the initial recognition and binding. mdpi.com The contrast between the cationic C-terminus and the hydrophobic N-terminal region creates an amphipathic character that is also crucial for its interactions.

| Molecular Region | Predominant Electrostatic Potential | Implication for Interaction |

| N-terminus (Ac-D-Leu-Leu-Leu-Leu) | Neutral / Hydrophobic | Favors binding to nonpolar pockets on a protein surface. |

| C-terminus (Arg-Val-Lys-Arg-NH2) | Strongly Positive | Drives initial long-range attraction to negatively charged regions of a target. researchgate.netproteopedia.org |

This table is illustrative and based on the chemical properties of the amino acid residues.

In Silico Prediction Models for Peptide Activity and Specificity (e.g., Anticancer Peptides, Enzyme Inhibitors)

In silico prediction models utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) models to forecast the biological activity of peptides based on their sequence and physicochemical properties. nih.govresearchgate.net For this compound, these models can predict its potential as an anticancer peptide (ACP) or an enzyme inhibitor.

Many ACPs are cationic and amphipathic, properties inherent to the target peptide. Prediction servers for ACPs often analyze features such as charge, hydrophobicity, and helical propensity to estimate the likelihood of anticancer activity. nih.govmdpi.com The presence of D-amino acids is also a known strategy to enhance the stability and activity of therapeutic peptides.

Similarly, models for predicting enzyme inhibitors would analyze the peptide's ability to fit into an enzyme's active site and form specific interactions that block its function. acs.orgmdpi.com The combination of hydrophobic and charged residues in this compound makes it a candidate for inhibiting enzymes with corresponding binding pockets.

| Prediction Model | Predicted Activity | Key Features Contributing to Prediction |

| AntiCP 2.0 | High probability of being an Anticancer Peptide mdpi.com | Cationic nature, amphipathicity, predicted helical structure. |

| iDPPIV-SCM | Potential Dipeptidyl Peptidase-IV Inhibitor mdpi.com | Presence of N-terminal hydrophobic residues and C-terminal basic residues. |

This table is illustrative and does not represent experimentally verified data.

NMR Spectroscopy for Solution Structure Elucidation of Small Peptides and Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamics under near-physiological conditions. nmims.eduspringernature.com For a small peptide like this compound, NMR can be used to determine the torsion angles of the backbone and side chains, identify secondary structural elements like helices or turns, and characterize intermolecular interactions. nih.govproquest.comuq.edu.au

A typical NMR structural elucidation involves a series of experiments, including COSY, TOCSY, and NOESY, to assign the proton resonances and measure through-bond and through-space correlations between atoms. uzh.chresearchgate.net The nuclear Overhauser effect (NOE) data is particularly crucial as it provides distance restraints between protons that are close in space, which are then used to calculate a family of structures consistent with the experimental data. nih.govshu.edu

| NMR Experiment | Information Obtained | Structural Interpretation |

| 1D ¹H NMR | General overview of proton chemical shifts. | Dispersed amide signals suggest a folded structure. |

| 2D TOCSY | Identifies spin systems of individual amino acid residues. | Assignment of all protons within each residue. |

| 2D NOESY | Provides through-space correlations between protons (<5 Å). | Defines the peptide's three-dimensional fold. |

| ³J(HN,Hα) coupling constants | Information on the backbone dihedral angle φ. | Can indicate helical or extended regions. |

This table is illustrative of the general workflow for NMR structure determination of a peptide.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:

- Resin selection : Use Fmoc- or Boc-protected resins compatible with the peptide sequence.

- Coupling efficiency : Monitor via Kaiser test or ninhydrin assay to ensure >99% coupling at each step .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target peptide. Validate purity (>95%) via LC-MS and MALDI-TOF .

- Data Table :

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Coupling Reagent | HBTU/HOBt | Kaiser Test |

| Cleavage Cocktail | TFA:TIPS:H2O (95:2.5:2.5) | HPLC Retention Time |

| Purity Threshold | ≥95% | LC-MS/MS |

Q. Which spectroscopic techniques are critical for structural confirmation of this peptide?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) with <0.1% mass error .

- NMR Spectroscopy : Use 2D - HSQC to resolve backbone and side-chain resonances, particularly for distinguishing D-Leu from L-Leu stereoisomers .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to assess conformational stability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this peptide across cellular models be systematically resolved?

- Methodological Answer :

- Variable Standardization : Control cell line origins (e.g., ATCC authentication), passage numbers, and culture conditions (e.g., serum-free vs. serum-containing media) to minimize variability .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values and compare across studies. Discrepancies may arise from differences in receptor density or signaling crosstalk .

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I statistic) and identify outlier datasets .

Q. What computational strategies predict interactions between this peptide and membrane-bound receptors?

- Methodological Answer :

-

Molecular Dynamics (MD) Simulations : Employ GROMACS or AMBER to model peptide insertion into lipid bilayers. Key parameters include:

-

Force fields (e.g., CHARMM36 for lipids).

-

Simulation time (≥100 ns) to capture conformational equilibration .

-

Docking Studies : Use HADDOCK or AutoDock Vina to predict binding poses with receptor extracellular domains. Validate via mutagenesis (e.g., alanine scanning of Arg/Lys residues) .

- Data Table :

| Simulation Software | Receptor Target | Key Interaction Residues | Validation Method |

|---|---|---|---|

| GROMACS | GPCR-X | Arg8, Lys10 | SPR Binding Assay |

| HADDOCK | Integrin-αVβ3 | Leu2-Leu5 | Competitive ELISA |

Q. How can researchers optimize the peptide’s stability in physiological buffers for in vivo applications?

- Methodological Answer :

- Protease Resistance : Introduce D-amino acids (e.g., D-Leu) or N-terminal acetylation to reduce enzymatic degradation .

- Formulation Screening : Test lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA nanoparticles for sustained release .

- Pharmacokinetic Profiling : Conduct LC-MS/MS-based plasma stability assays (T >2 hours) and tissue distribution studies in rodent models .

Methodological Guidelines for Addressing Data Contradictions

Q. What statistical frameworks are recommended for reconciling conflicting dose-response outcomes?

- Answer : Apply Bayesian hierarchical modeling (e.g., Stan or PyMC3) to pool data while accounting for study-specific biases. Sensitivity analyses (e.g., leave-one-out cross-validation) can identify influential outliers . For mechanistic insights, combine phosphoproteomics (e.g., SILAC labeling) with pathway enrichment tools (DAVID or STRING) to map signaling variability .

Q. How should researchers design experiments to validate peptide-receptor binding specificity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.